molecular formula C8H8FNO B14836181 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone

1-(4-Fluoro-2-methylpyridin-3-YL)ethanone

Cat. No.: B14836181
M. Wt: 153.15 g/mol
InChI Key: XCAMSHXNQSBHOL-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylpyridin-3-YL)ethanone is an organic compound with the molecular formula C8H8FNO. It is a derivative of pyridine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone typically involves the reaction of 4-fluoro-2-methylpyridine with ethanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(4-Fluoro-2-methylpyridin-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of signaling pathways in cells .

Comparison with Similar Compounds

  • 1-(2-Chloro-5-fluoropyridin-3-yl)ethanone
  • 1-(4-Methylpyridin-3-yl)ethanone
  • 1-(6-(4-Fluorophenyl)-2-methylpyridin-3-yl)ethanone

Comparison: 1-(4-Fluoro-2-methylpyridin-3-YL)ethanone is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research .

Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(4-fluoro-2-methylpyridin-3-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-8(6(2)11)7(9)3-4-10-5/h3-4H,1-2H3

InChI Key

XCAMSHXNQSBHOL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C(=O)C)F

Origin of Product

United States

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